molecular formula C25H25FN2O2 B11641417 N-(2-Fluorophenyl)-2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

N-(2-Fluorophenyl)-2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Cat. No.: B11641417
M. Wt: 404.5 g/mol
InChI Key: JSTGVNQXHXVDMN-UHFFFAOYSA-N
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Description

N-(2-Fluorophenyl)-2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a complex organic compound with a unique structure that includes a fluorophenyl group, a quinoline ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluorophenyl)-2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide typically involves multiple steps, starting with the preparation of the quinoline ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluorophenyl)-2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated compounds .

Mechanism of Action

The mechanism of action of N-(2-Fluorophenyl)-2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves its interaction with specific molecular targets. The fluorophenyl group can interact with enzymes and receptors, modulating their activity. The quinoline ring can intercalate with DNA, affecting gene expression and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-(2-Fluorophenyl)-2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is unique due to its combination of a fluorophenyl group and a quinoline ring, which imparts distinct chemical and biological properties. This combination enhances its potential for diverse applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C25H25FN2O2

Molecular Weight

404.5 g/mol

IUPAC Name

N-(2-fluorophenyl)-2,7,7-trimethyl-5-oxo-4-phenyl-1,4,6,8-tetrahydroquinoline-3-carboxamide

InChI

InChI=1S/C25H25FN2O2/c1-15-21(24(30)28-18-12-8-7-11-17(18)26)22(16-9-5-4-6-10-16)23-19(27-15)13-25(2,3)14-20(23)29/h4-12,22,27H,13-14H2,1-3H3,(H,28,30)

InChI Key

JSTGVNQXHXVDMN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4F

Origin of Product

United States

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